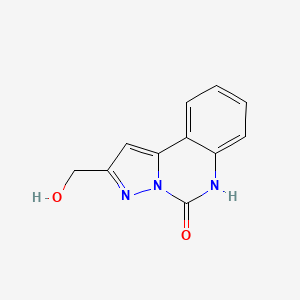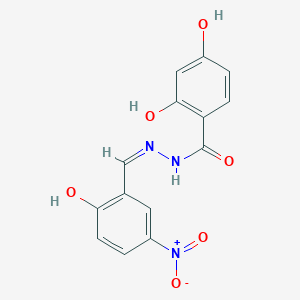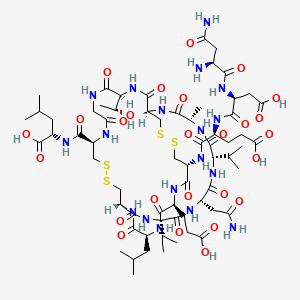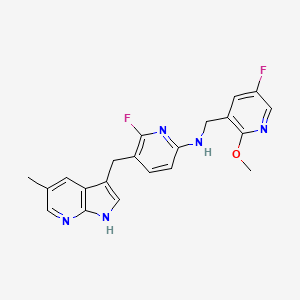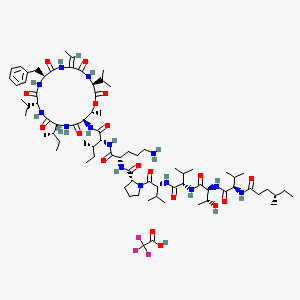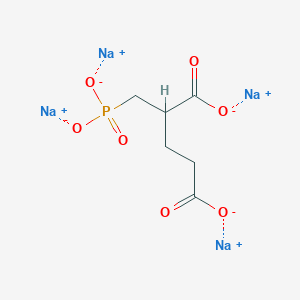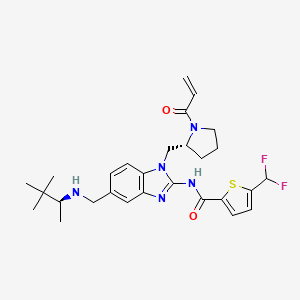
PRN694
Overview
Description
PRN694 is a small molecule, covalent inhibitor that selectively targets interleukin-2-inducible T-cell kinase and resting lymphocyte kinase. These kinases are crucial for intracellular signaling in both normal and neoplastic T-cells and natural killer cells. This compound has shown potential as a therapeutic agent for autoimmune, inflammatory, and malignant diseases .
Mechanism of Action
Target of Action
PRN694 is a highly selective and potent covalent inhibitor of two members of the Tec family of non-receptor tyrosine kinases: Interleukin-2-Inducible T-Cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) . These kinases are essential mediators of intracellular signaling in both normal and neoplastic T and natural killer (NK) cells .
Mode of Action
This compound covalently binds to cysteine residues 442 of ITK and 350 of RLK, blocking their kinase activities . This covalent interaction with ITK and RLK leads to the suppression of a variety of downstream T-cell receptor (TCR) pathways .
Biochemical Pathways
The inhibition of ITK and RLK by this compound affects several biochemical pathways. It suppresses TCR pathways including nuclear activation of NFAT1 and cytoplasmic PLCγ1 and IKBα in TCR-activated Jurkat cells expressing wild type ITK . Additionally, it blocks the activation or nuclear translocation of NFAT1, JunB, pIκBα, and pERK .
Pharmacokinetics
This compound exhibits extended target residence time on ITK and RLK . This extended residence time enables durable attenuation of effector cells in vitro and in vivo . .
Result of Action
This compound prevents T-cell receptor- and Fc receptor-induced cellular and molecular activation . It inhibits T-cell receptor-induced T-cell proliferation and blocks proinflammatory cytokine release as well as activation of Th17 cells . In vivo experiments demonstrate that this compound reduces an oxazolone-induced delayed type hypersensitivity reaction .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, in Jurkat T cells with mutated ITK or overexpressed RLK, the selectivity of this compound was validated . .
Preparation Methods
PRN694 is synthesized through a series of chemical reactions involving molecular modeling to design molecules that interact with cysteine residues while binding to the ATP binding site in the kinase domain. The synthetic route involves the use of various reagents and conditions to achieve the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PRN694 undergoes several types of chemical reactions, including:
Covalent Binding: This compound covalently binds to cysteine residues 442 of interleukin-2-inducible T-cell kinase and 350 of resting lymphocyte kinase, blocking their kinase activity
Inhibition of Kinase Activity: The compound inhibits kinase activity by binding irreversibly to the target kinases, preventing their activation and subsequent signaling pathways
Cellular and Molecular Activation: This compound prevents T-cell receptor- and Fc receptor-induced cellular and molecular activation, inhibiting T-cell proliferation and blocking proinflammatory cytokine release
Scientific Research Applications
PRN694 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the roles of interleukin-2-inducible T-cell kinase and resting lymphocyte kinase in immune cell signaling
Biology: Investigated for its potential to inhibit T-cell and natural killer cell activation, making it a valuable compound for studying immune responses
Medicine: Explored as a therapeutic agent for autoimmune, inflammatory, and malignant diseases, including T-cell prolymphocytic leukemia
Industry: Utilized in the development of new drugs targeting immune cell signaling pathways
Comparison with Similar Compounds
PRN694 is unique in its dual inhibition of interleukin-2-inducible T-cell kinase and resting lymphocyte kinase. Similar compounds include:
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a different mechanism of action and therapeutic applications.
This compound’s unique selectivity and extended target residence time make it a valuable compound for studying and potentially treating immune cell-mediated diseases .
Properties
IUPAC Name |
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTKFBGDLDPFLB-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575818-46-0 | |
| Record name | PRN-694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRN-694 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


